Phenol, 4-isododecyl-
Overview
Description
Phenol, 4-isododecyl- is an organic compound with the molecular formula C18H30O. It is a type of alkylphenol where the phenol group is substituted with an isododecyl group at the para position. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4-isododecyl- can be synthesized through the alkylation of phenol with isododecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of Phenol, 4-isododecyl- involves the continuous flow alkylation process. This method ensures a consistent and high-yield production of the compound. The process involves the reaction of phenol with isododecene in the presence of a catalyst, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-isododecyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 4-isododecyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of Phenol, 4-isododecyl- involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The compound can also interact with hormone receptors, potentially acting as an endocrine disruptor.
Comparison with Similar Compounds
- Phenol, 4-dodecyl-
- Phenol, dodecyl-, branched
- Phenol, (tetrapropenyl) derivatives
Comparison: Phenol, 4-isododecyl- is unique due to its specific isododecyl substitution, which imparts distinct chemical and physical properties compared to other alkylphenols. This uniqueness makes it particularly useful in applications requiring specific hydrophobic and steric characteristics.
Properties
IUPAC Name |
4-(10-methylundecyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJYCYTMKFRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472472 | |
Record name | Phenol, 4-isododecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27459-10-5 | |
Record name | Phenol, 4-isododecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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